3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine is a heterocyclic compound that contains a sulfonyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a sulfonyl hydrazide with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)-2H-chromen-2-one: Another compound with a sulfonyl group and a heterocyclic ring.
Methylisothiazolinone: Contains a sulfonyl group and is used as a biocide.
Uniqueness
3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine is unique due to its specific oxadiazole ring structure combined with a sulfonyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
55864-41-0 |
---|---|
Molecular Formula |
C3H5N3O3S |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
3-methylsulfonyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C3H5N3O3S/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6) |
InChI Key |
YYYSOQGDCICFGU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NOC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.